Condensation Reaction Yield: Complete Steric Blockade vs. Productive Analogs
In a direct comparative study of aldehyde condensation with p-nitrophenylacetic acid, trimethylacetaldehyde produced a 0% yield of the desired product, whereas the less sterically hindered analogs acetaldehyde, propionaldehyde, and isobutyraldehyde yielded 55%, 49%, and 13%, respectively [1]. This demonstrates a complete and quantifiable steric blockade of the reaction pathway, not merely a reduced rate.
| Evidence Dimension | Condensation reaction yield with p-nitrophenylacetic acid |
|---|---|
| Target Compound Data | 0% yield |
| Comparator Or Baseline | Acetaldehyde: 55%; Propionaldehyde: 49%; Isobutyraldehyde: 13% |
| Quantified Difference | Absolute yield difference of -55% to -13% vs. comparators; reaction is completely blocked. |
| Conditions | Condensation of aliphatic aldehydes with p-nitrophenylacetic acid via a modified Perkin reaction at 35-45°C. |
Why This Matters
This extreme steric effect makes trimethylacetaldehyde unsuitable for reactions requiring this specific condensation pathway, but uniquely valuable where this reactivity must be suppressed or directed towards alternative, less-hindered reaction partners.
- [1] Haffcke, W. H., & Becker, E. I. (1961). Condensation of Aliphatic Aldehydes with p-Nitrophenylacetic Acid. II. A Steric Effect. The Journal of Organic Chemistry, 26(3), 863-866. View Source
